molecular formula C29H37NO7 B12708867 Morphinan, 3-methoxy-17-phenethyl-, tartrate, (+)- CAS No. 63743-72-6

Morphinan, 3-methoxy-17-phenethyl-, tartrate, (+)-

Cat. No.: B12708867
CAS No.: 63743-72-6
M. Wt: 511.6 g/mol
InChI Key: GIZKPGCNANMOKF-VAVKUECISA-N
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Description

Morphinan, 3-methoxy-17-phenethyl-, tartrate, (+)- is a chemical compound belonging to the morphinan class. This class of compounds is known for its diverse pharmacological properties, including analgesic and antitussive effects. The compound is characterized by its complex molecular structure, which includes a morphinan backbone with a methoxy group at the 3-position and a phenethyl group at the 17-position, combined with a tartrate salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morphinan, 3-methoxy-17-phenethyl-, tartrate, (+)- typically involves multiple steps, starting from simpler precursor molecules. The key steps include:

    Formation of the Morphinan Backbone: This is usually achieved through a series of cyclization reactions.

    Introduction of the Methoxy Group: This step involves the methylation of a hydroxyl group at the 3-position.

    Addition of the Phenethyl Group: This is typically done through a substitution reaction at the 17-position.

    Formation of the Tartrate Salt: The final step involves the reaction of the free base with tartaric acid to form the tartrate salt.

Industrial Production Methods

In an industrial setting, the production of Morphinan, 3-methoxy-17-phenethyl-, tartrate, (+)- is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Morphinan, 3-methoxy-17-phenethyl-, tartrate, (+)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.

    Substitution: The phenethyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Morphinan, 3-methoxy-17-phenethyl-, tartrate, (+)- has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex morphinan derivatives.

    Biology: The compound is studied for its interactions with various biological receptors.

    Medicine: It has potential therapeutic applications, particularly in pain management and cough suppression.

    Industry: The compound is used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Morphinan, 3-methoxy-17-phenethyl-, tartrate, (+)- involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors, modulating their activity and resulting in analgesic and antitussive effects. The pathways involved include the inhibition of neurotransmitter release and the activation of pain-relief signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    Morphine: Another well-known morphinan derivative with potent analgesic properties.

    Codeine: A morphinan compound used primarily as a cough suppressant.

    Dextromethorphan: A non-narcotic morphinan used in over-the-counter cough medications.

Uniqueness

Morphinan, 3-methoxy-17-phenethyl-, tartrate, (+)- is unique due to its specific structural modifications, which confer distinct pharmacological properties. Unlike morphine and codeine, it has a methoxy group at the 3-position and a phenethyl group at the 17-position, which may enhance its binding affinity and selectivity for certain receptors.

Properties

CAS No.

63743-72-6

Molecular Formula

C29H37NO7

Molecular Weight

511.6 g/mol

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;(1S,9S,10S)-4-methoxy-17-(2-phenylethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene

InChI

InChI=1S/C25H31NO.C4H6O6/c1-27-21-11-10-20-17-24-22-9-5-6-13-25(22,23(20)18-21)14-16-26(24)15-12-19-7-3-2-4-8-19;5-1(3(7)8)2(6)4(9)10/h2-4,7-8,10-11,18,22,24H,5-6,9,12-17H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t22-,24+,25+;1-,2-/m11/s1

InChI Key

GIZKPGCNANMOKF-VAVKUECISA-N

Isomeric SMILES

COC1=CC2=C(C[C@H]3[C@@H]4[C@]2(CCCC4)CCN3CCC5=CC=CC=C5)C=C1.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

COC1=CC2=C(CC3C4C2(CCCC4)CCN3CCC5=CC=CC=C5)C=C1.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

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